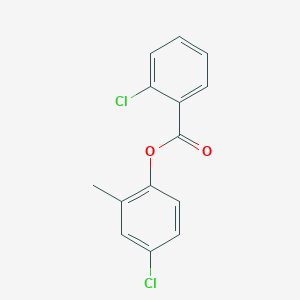

4-氯-2-甲苯基苯甲酸-2-氯苯酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of CMP-2CB involves chemical reactions that introduce chloro and methyl groups into specific positions on the benzene ring. While direct synthesis routes specific to CMP-2CB are not extensively documented, related compounds such as 4-chlorophenyl 4-chlorobenzoate have been synthesized and characterized, offering insights into potential synthetic pathways that could be adapted for CMP-2CB (Gowda, Foro, Babitha, & Fuess, 2008).

Molecular Structure Analysis

The molecular structure of CMP-2CB is expected to feature two benzene rings connected through chlorobenzoate and methylphenyl groups. The dihedral angle between these benzene rings can significantly influence the compound's properties. For closely related compounds, dihedral angles have been reported, suggesting a rigid structure that might affect CMP-2CB's reactivity and interaction with other molecules (Gowda et al., 2008).

Chemical Reactions and Properties

CMP-2CB's chemical reactivity can be influenced by the presence of chloro and methyl groups. These substituents can direct further chemical modifications and influence the compound's behavior in chemical reactions. Studies on similar chloro-substituted compounds provide insights into potential reactions, such as nucleophilic substitution or electrophilic aromatic substitution (Arensdorf & Focht, 1995).

Physical Properties Analysis

The physical properties of CMP-2CB, such as melting point, boiling point, and solubility, are crucial for its handling and application in various domains. While specific data on CMP-2CB is sparse, related compounds exhibit distinct physical properties influenced by their molecular structure and intermolecular interactions, which can be studied through crystallography and spectroscopy (Naveen et al., 2007).

科学研究应用

细菌降解和环境影响

相关化合物(如 4-氯苯甲酸)的细菌降解途径表明 4-氯-2-甲苯基苯甲酸-2-氯苯酯在生物修复中具有潜在的环境应用。已证明铜绿假单胞菌 P166 可以利用 4-氯联苯,产生 4-氯苯甲酸作为中心中间体,然后通过元裂解途径转化为 4-氯邻苯二酚并矿化 (阿伦斯多夫和福克特,1995)。这表明细菌菌株具有降解类似氯化合物的潜力,包括 4-氯-2-甲苯基苯甲酸-2-氯苯酯,用于环境净化工作。

光分解和环境稳定性

氯化化合物在紫外光下的稳定性和降解对 4-氯-2-甲苯基苯甲酸-2-氯苯酯的环境归宿有影响。对氯苯甲酸的研究表明,紫外线照射会导致氯被羟基和氢取代,产生羟基苯甲酸和苯甲酸,某些异构体观察到显着的转化 (克罗斯比和莱蒂斯,1969)。这表明光分解可能是 4-氯-2-甲苯基苯甲酸-2-氯苯酯环境降解的可行途径,有可能减少其在天然水体中的持久性。

化学合成和工业应用

在化学合成领域,对氯化合物的操作(包括 4-氯-2-甲苯基苯甲酸-2-氯苯酯)在开发新材料和药物中起着至关重要的作用。例如,通过新的前体途径制备聚对苯二甲酸苯酯展示了氯化中间体在聚合物合成中的效用,对开发具有特定电导率特性的先进材料具有影响 (查图尔维迪、田中和家入山,1993)。将氯化中间体转化为高价值聚合物强调了理解和应用 4-氯-2-甲苯基苯甲酸-2-氯苯酯等化合物的化学性质在工业环境中的重要性。

作用机制

属性

IUPAC Name |

(4-chloro-2-methylphenyl) 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c1-9-8-10(15)6-7-13(9)18-14(17)11-4-2-3-5-12(11)16/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSWLAJYZMOXFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976970 |

Source

|

| Record name | 4-Chloro-2-methylphenyl 2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6141-61-3 |

Source

|

| Record name | 4-Chloro-2-methylphenyl 2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-cyclopentyl-3-oxopiperazin-1-yl)[3-(methoxymethyl)phenyl]acetic acid](/img/structure/B5548672.png)

acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5548683.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B5548686.png)

![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)

![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)

![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5548719.png)

![6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5548739.png)

![1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5548750.png)

![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)